Diethyl [2-(ethoxyamino)-3-oxobutan-2-yl]phosphonate
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Overview
Description
Diethyl [2-(ethoxyamino)-3-oxobutan-2-yl]phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diethyl [2-(ethoxyamino)-3-oxobutan-2-yl]phosphonate typically involves the reaction of diethyl phosphite with appropriate carbonyl compounds under controlled conditions. One common method is the Michaelis-Arbuzov reaction, where trialkyl phosphites react with alkyl halides to form phosphonates . Another approach involves the use of palladium-catalyzed cross-coupling reactions with H-phosphonate diesters and aryl or vinyl halides .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of microwave irradiation and visible-light illumination has been reported to enhance reaction rates and product yields .
Chemical Reactions Analysis
Types of Reactions: Diethyl [2-(ethoxyamino)-3-oxobutan-2-yl]phosphonate undergoes various chemical reactions, including:
Oxidation: Conversion to phosphonic acids or phosphonates.
Reduction: Formation of phosphine derivatives.
Substitution: Nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents like lithium aluminum hydride.
Substitution: Utilizing bases like sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Phosphonic acids.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates.
Scientific Research Applications
Diethyl [2-(ethoxyamino)-3-oxobutan-2-yl]phosphonate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of C-P bonds.
Biology: Investigated for its potential as a bioisostere for phosphate groups in biochemical studies.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of diethyl [2-(ethoxyamino)-3-oxobutan-2-yl]phosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through competitive binding to the active site of the enzyme, thereby blocking the natural substrate’s access .
Comparison with Similar Compounds
- Diethyl phosphonate
- Diethyl [2-(hydroxyamino)-3-oxobutan-2-yl]phosphonate
- Diethyl [2-(methylamino)-3-oxobutan-2-yl]phosphonate
Comparison: Diethyl [2-(ethoxyamino)-3-oxobutan-2-yl]phosphonate is unique due to its ethoxyamino group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and industrial processes .
Properties
CAS No. |
93171-96-1 |
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Molecular Formula |
C10H22NO5P |
Molecular Weight |
267.26 g/mol |
IUPAC Name |
3-diethoxyphosphoryl-3-(ethoxyamino)butan-2-one |
InChI |
InChI=1S/C10H22NO5P/c1-6-14-11-10(5,9(4)12)17(13,15-7-2)16-8-3/h11H,6-8H2,1-5H3 |
InChI Key |
IHIUESPQDFTWAK-UHFFFAOYSA-N |
Canonical SMILES |
CCONC(C)(C(=O)C)P(=O)(OCC)OCC |
Origin of Product |
United States |
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